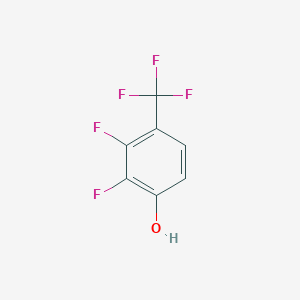

2,3-Difluoro-4-(trifluoromethyl)phenol

Beschreibung

Significance of Organofluorine Chemistry in Modern Science

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, is a critical field in modern chemical science. wikipedia.org Its impact is widespread, with fluorinated compounds being integral components in numerous commercial products, from life-saving pharmaceuticals and advanced polymers to refrigerants and surfactants. wikipedia.orgworktribe.com The unique properties conferred by fluorine substitution are central to the value of these molecules. numberanalytics.comnumberanalytics.com

Unique Electronic and Steric Effects of Fluorine Substitution

The substitution of hydrogen with fluorine on an aromatic ring introduces profound electronic and steric changes. numberanalytics.com Fluorine is the most electronegative element, which gives it a strong electron-withdrawing inductive effect. numberanalytics.comnih.gov This effect can significantly lower the electron density of the aromatic ring, influencing its reactivity. numberanalytics.com While fluorine does exert a mild resonance effect by donating its lone pair electrons to the π-system, the inductive effect is generally dominant. researchgate.net

The presence of fluorine can also have steric consequences. Although fluorine has a relatively small van der Waals radius, the accumulation of multiple fluorine atoms on a ring can create steric hindrance that influences molecular conformation and interactions. numberanalytics.com The electrostatic potential of the molecule is also altered, which can affect intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govnih.gov

Role of the Carbon-Fluorine Bond in Chemical Stability and Reactivity

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of carbon-hydrogen or other carbon-halogen bonds. alfa-chemistry.comwikipedia.orgfiveable.me This exceptional strength imparts high thermal and chemical stability to organofluorine compounds, making them resistant to metabolic degradation and chemical attack. alfa-chemistry.comanylearn.ai

Overview of Fluorinated Phenols within Organofluorine Chemistry

Fluorinated phenols are a subclass of organofluorine compounds characterized by a hydroxyl (-OH) group attached to a fluorinated benzene (B151609) ring. ontosight.ai The presence of fluorine atoms modifies the properties of the phenol (B47542) moiety in several important ways. It generally increases the acidity of the phenolic proton due to the inductive electron withdrawal by the fluorine atoms. fiveable.me

These compounds are valuable intermediates in organic synthesis. ontosight.aiontosight.ai They serve as building blocks for more complex molecules, particularly in the pharmaceutical and agrochemical industries, where the introduction of fluorine can enhance biological activity, metabolic stability, and lipophilicity. ontosight.aiontosight.aichemimpex.com The synthesis of fluorinated phenols can be achieved through various methods, including the deoxyfluorination of phenols or the use of specific fluorinating agents on phenol derivatives. ontosight.aiorganic-chemistry.org Fluorination has also been shown to enhance the hydrogen bond donor capability of phenols, making them useful in designing self-assembled molecular structures. brighton.ac.uk

Contextualization of 2,3-Difluoro-4-(trifluoromethyl)phenol

Within the broad landscape of fluorinated aromatics, this compound stands out as a highly functionalized and specialized molecule. Its structure combines multiple fluorine-containing substituents on a phenol ring, leading to a unique combination of chemical properties.

Structural Classification within Fluorinated Phenols

This compound is classified as a polyfluorinated aromatic phenol. Its structure consists of a benzene ring substituted with:

A hydroxyl (-OH) group.

Two fluorine atoms on adjacent carbons (positions 2 and 3).

A trifluoromethyl (-CF₃) group (position 4).

The trifluoromethyl group is a powerful electron-withdrawing group, and its presence, along with the two fluorine atoms, makes the aromatic ring significantly electron-deficient. beilstein-journals.orgmdpi.com This high degree of fluorination is expected to substantially influence the compound's acidity, reactivity, and potential for intermolecular interactions.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 116640-12-1 | biosynth.com |

| Molecular Formula | C₇H₃F₅O | biosynth.com |

| Molecular Weight | 198.09 g/mol | biosynth.com |

Research Rationale and Scope of Investigation

The rationale for investigating this compound stems from its potential as a valuable building block in the synthesis of complex, high-value chemicals. biosynth.com The unique electronic signature and stability conferred by its multiple fluorine substituents make it an attractive intermediate for creating novel pharmaceuticals and agrochemicals. chemimpex.comnbinno.comresearchgate.net The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability in drug candidates. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJVQVQWMHTPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378956 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116640-12-1 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of fluorinated compounds. The distinct NMR-active nuclei, ¹H, ¹³C, and ¹⁹F, each offer a unique window into the molecular architecture.

¹H NMR Spectroscopic Studies

In metabolic studies of various fluorinated phenols in rats, ¹H NMR spectroscopy has been instrumental in identifying and quantifying metabolites in urine. nih.govtandfonline.com These studies track the disappearance of the parent compound's signals and the appearance of new signals corresponding to metabolites, such as glucuronide and sulfate (B86663) conjugates. nih.govtandfonline.com

¹³C NMR Spectroscopic Studies

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment. In 2,3-Difluoro-4-(trifluoromethyl)phenol, the carbon atoms directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. The trifluoromethyl group would also show a distinct quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

While specific ¹³C NMR data for this compound is not detailed in the search results, related compounds like 4-(trifluoromethyl)phenol (B195918) have been analyzed, providing a reference for the expected chemical shifts. drugbank.comchemicalbook.com The interpretation of ¹³C NMR spectra is vital for confirming the substitution pattern on the aromatic ring.

¹⁹F NMR Spectroscopic Studies and Chemical Shift Analysis

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. tandfonline.com The chemical shifts in ¹⁹F NMR are spread over a wide range, making it possible to distinguish between fluorine atoms in slightly different chemical environments. tandfonline.com

For this compound, the ¹⁹F NMR spectrum would be expected to show distinct signals for the two aromatic fluorine atoms and the trifluoromethyl group. The chemical shifts and coupling patterns (F-F and F-H couplings) would provide unambiguous evidence for the relative positions of the substituents.

¹⁹F NMR has been effectively used to study the metabolism of various fluorinated phenols. nih.govtandfonline.com The chemical shifts of the fluorine nuclei are sensitive to metabolic transformations, such as glucuronidation and sulfation, providing a direct method for identifying and quantifying metabolites. nih.govtandfonline.com For instance, characteristic changes in ¹⁹F chemical shifts upon conjugation are a useful aid in metabolite signal assignment. nih.govtandfonline.com

Application in Metabolic Studies and Structure-Metabolism Relationships

NMR spectroscopy, particularly a combination of ¹H and ¹⁹F NMR, provides a rapid and powerful approach for constructing metabolic databases of xenobiotics and investigating structure-metabolism relationships. nih.govtandfonline.com By analyzing the urine of rats dosed with various substituted phenols, researchers can quantitatively determine the urinary excretion of metabolites. nih.govtandfonline.com

Studies on a range of fluorinated phenols have revealed that these compounds are primarily excreted as glucuronide or sulfate conjugates, or as the unchanged parent compound. nih.govtandfonline.com The degree of metabolism and the ratio of glucuronide to sulfate conjugates can be influenced by the position of the substituents on the phenolic ring. nih.govtandfonline.com For example, ortho-substituted phenols often show a greater tendency for glucuronidation compared to meta- or para-substituted compounds. nih.govtandfonline.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds, including fluorinated phenols and their metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a robust method for the analysis of volatile and semi-volatile compounds.

For the analysis of phenols, derivatization is often employed to increase their volatility and improve their chromatographic behavior. mdpi.com In the context of this compound, GC-MS could be used to determine its purity and to identify and quantify it in various matrices. For instance, in a study of a water pollution incident, GC-MS was used to identify 3-(trifluoromethyl)phenol (B45071) as the malodorous compound. nih.gov The mass spectrum of the compound would show a characteristic molecular ion peak and fragmentation pattern, which can be used for its definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of phenolic compounds. nih.govnih.gov For this compound, LC-MS provides crucial information on its molecular weight and can be used for its quantification in various matrices. The chromatographic separation, typically using a reverse-phase column like a C18, is followed by detection with a mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization source for phenols, often operated in negative ion mode to deprotonate the acidic phenolic hydroxyl group, yielding the [M-H]⁻ ion. nih.gov

A typical LC-MS method for a related phenolic compound might involve the following parameters:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 | nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and 0.1% aqueous formic acid | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |

| Detection | [M-H]⁻ ion and subsequent fragment ions (MS/MS) | foodb.ca |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is critical for confirming the identity of the target compound and ruling out potential isobaric interferences. For this compound (C₇H₃F₅O), the expected exact mass of the molecular ion would be calculated and compared against the measured mass to confirm its elemental formula.

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS)

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) represents one of the most powerful techniques for mass analysis, offering unparalleled mass resolution and accuracy. nih.gov This method is particularly useful for the analysis of complex mixtures without prior chromatographic separation. nih.gov When applied to this compound, DI-FT-ICR-MS would provide an extremely accurate mass measurement, further solidifying the compound's elemental composition. This technique is especially advantageous in metabolomics or environmental analysis where the compound might be present among a multitude of other substances. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR spectrum is expected to show characteristic absorption bands. A prominent, broad band would appear in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic group. libretexts.org Strong absorptions related to the C-F bonds of the difluoro and trifluoromethyl groups would be expected in the 1100-1400 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. libretexts.org The C-O stretching of the phenol (B47542) group would also be present, typically around 1200 cm⁻¹. libretexts.org

Raman spectroscopy provides information on the non-polar bonds and symmetric vibrations. usda.gov The aromatic ring vibrations are often strong in the Raman spectrum. spectroscopyonline.com While specific experimental data for this compound is scarce, analysis of related compounds like 2,3-difluoro phenol reveals characteristic vibrational frequencies that can be used for comparison. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type | Reference |

|---|---|---|---|

| O-H stretch | 3200-3600 (broad) | IR | libretexts.org |

| Aromatic C-H stretch | 3000-3100 | IR, Raman | scirp.org |

| Aromatic C=C stretch | 1450-1600 | IR, Raman | libretexts.org |

| C-F stretch (CF₃ and Ar-F) | 1100-1400 (strong) | IR | nih.gov |

| C-O stretch | ~1200 | IR | libretexts.org |

Chromatographic Methods for Separation and Purification

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile compounds like phenols. mdpi.com For this compound, reversed-phase HPLC is the most common approach. sielc.com A nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comnih.gov An acid, such as formic or phosphoric acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention time stability. nih.govsielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the phenol absorbs UV light. scirp.org

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | nih.govsielc.com |

| Elution | Isocratic or Gradient | nih.govnih.gov |

| Detection | UV (e.g., at 280 nm) | scirp.org |

| Flow Rate | ~1.0 mL/min | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. epa.gov While phenols can be analyzed directly, their polarity can lead to poor peak shape (tailing) due to interactions with the stationary phase. researchgate.net To circumvent this, derivatization is often employed. epa.govepa.gov The acidic proton of the hydroxyl group can be replaced with a less polar group, such as a methyl or pentafluorobenzyl (PFBBr) group, to increase volatility and improve chromatographic performance. epa.govepa.gov The choice of column is critical, with fused-silica capillary columns with various stationary phases (e.g., DB-5) being common. epa.gov Detection can be achieved using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (GC-MS). epa.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Fused-silica capillary (e.g., DB-5) | epa.gov |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Derivatization (optional) | With agents like diazomethane (B1218177) or PFBBr | epa.govepa.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | epa.govresearchgate.net |

| Injection | Split/Splitless |

Thermal Analysis Techniques for Stability Studies

Information regarding the thermal stability and decomposition of this compound using techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) could not be located. While thermal analysis is a standard method for assessing the stability of chemical compounds, specific studies detailing the thermal behavior, decomposition pathways, or stability limits for this compound have not been published or indexed in the searched scientific databases.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC) is a technique used to determine the molecular weight distribution of polymers. As this compound is a small molecule, GPC would typically only be applicable in a research context where it is used as a monomer for polymerization. A search for polymers synthesized from this compound and their subsequent characterization by GPC did not yield any specific results. Therefore, no information can be provided on the use of GPC in relation to this compound within a polymer characterization context.

Mechanistic Investigations and Reactivity Profiles of 2,3 Difluoro 4 Trifluoromethyl Phenol

Reaction Mechanisms in Fluorine Introduction

The synthesis of fluorinated phenols like 2,3-difluoro-4-(trifluoromethyl)phenol involves specialized fluorination methods. A common modern approach is the deoxyfluorination of polysubstituted phenols, where a hydroxyl group is directly replaced by fluorine. This transformation can proceed through several mechanisms, often facilitated by reagents that activate the phenol (B47542).

One such mechanism involves the formation of an intermediate that renders the phenolic oxygen a good leaving group. For instance, reagents like PhenoFluor™ activate the phenol to form an alkoxy-/phenoxy-imidazolium bifluoride salt. acsgcipr.org This intermediate can then be displaced by a fluoride (B91410) ion. Depending on the substrate and conditions, this displacement can occur through a classical two-step nucleophilic aromatic substitution (SNAr) pathway or a concerted mechanism. acsgcipr.org

Recent studies have provided evidence that many of these transformations, previously assumed to be stepwise, may in fact proceed through a concerted nucleophilic aromatic substitution (cSNAr) mechanism. nih.govnih.gov In a cSNAr pathway, the carbon-oxygen bond cleavage and carbon-fluorine bond formation occur in a single transition state, avoiding the formation of a high-energy Meisenheimer intermediate. nih.gov This is supported by kinetic isotope effect studies which show that C–O bond breaking is involved in the rate-determining step. nih.govstackexchange.com For phenols, the reaction can proceed via a concerted transition state rather than a discrete Meisenheimer intermediate. acs.org

Transition metal-mediated methods have also emerged. For example, a ruthenium π-complex can activate the phenol, decreasing the electron density of the ring and making it more susceptible to nucleophilic attack by fluoride. acs.org

Role of Hydrogen Bonding in Fluorination Reactions

Hydrogen bonding plays a critical and often multifaceted role in fluorination reactions. While traditionally considered detrimental because it can reduce the nucleophilicity of the fluoride anion, in many modern fluorination methods, it is a crucial element of the reaction mechanism. nih.govorganic-chemistry.org

In certain deoxyfluorination reactions of phenols, hydrogen bonding is essential for the proposed mechanism, which proceeds through the formation of a bifluoride salt intermediate. nih.govorganic-chemistry.org A hydrogen bond can form between the fluorinating reagent and the counteranion, facilitating the substitution process. nih.gov

Furthermore, hydrogen-bond donor catalysts, such as Schreiner's urea (B33335), can be employed to modulate the charge density of the fluoride ion. nih.gov This controlled interaction can influence the regioselectivity of nucleophilic fluorination. The catalyst can also facilitate the process by solubilizing the fluoride salt through hydrogen bonding, creating a competent nucleophile for the reaction. nih.gov In some systems, the interplay of ionic interactions and hydrogen bonding can significantly affect the efficiency of the fluorination reaction. researchgate.net

Anomeric Effects in Fluorinated Ethers

The anomeric effect is a stereoelectronic phenomenon, classically defined as the preference for an axial orientation of a heteroatomic substituent at the anomeric carbon in a pyranose ring. wikipedia.orgscripps.edu This effect is generally attributed to a stabilizing hyperconjugation interaction between a lone pair on the endocyclic heteroatom and the antibonding (σ*) orbital of the exocyclic C-X bond. wikipedia.org This principle has been generalized to any system with the formula C-Y-C-X, where X and Y are heteroatoms, including fluorine and oxygen. scripps.edu

In the context of fluorinated ethers, particularly those derived from compounds like this compound, analogous stereoelectronic interactions are significant. While the classic anomeric effect is described in saturated heterocyclic systems, related phenomena, sometimes termed "pseudo-anomeric effects," have been observed in other fluorinated molecules. st-andrews.ac.uknih.gov

For instance, studies on selectively fluorinated methoxycyclohexanes have revealed counter-intuitive preferences for the axial conformer. This is not due to the classic ring-heteroatom interaction but arises from stabilizing electrostatic interactions between polarized axial C-H bonds (made electropositive by adjacent CF2 groups) and the lone pairs of the methoxy (B1213986) oxygen. st-andrews.ac.uknih.gov These findings highlight that fluorine substitution can induce conformational preferences through mechanisms beyond traditional hyperconjugation, including dipole minimization and electrostatic attraction, which are relevant to the conformational analysis of complex fluorinated aryl ethers. wikipedia.org

Chemical Reactivity of Fluorinated Phenols

The chemical reactivity of this compound is dominated by the strong electron-withdrawing nature of its substituents. The fluorine atoms and the trifluoromethyl group significantly decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This electronic activation is the cornerstone of its participation in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for highly fluorinated phenols. The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org In this pathway, a nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The strong electron-withdrawing substituents (-F and -CF3) are crucial for stabilizing the negative charge of this intermediate. In a subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.

| Reactant Type | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| Polyfluoroarene | Amines (R-NH2) | Base (e.g., K2CO3), Solvent (e.g., DMF) | Substituted Aniline |

| Polyfluoroarene | Alcohols/Phenols (R-OH) | Base (e.g., KHMDS) | Aryl Ether |

| Activated Aryl Halide | Thiols (R-SH) | Base (e.g., NaH) | Aryl Thioether |

| Porphyrinoid Halide | Various Nucleophiles | Varied | Functionalized Porphyrinoid |

As discussed previously (Section 4.1), there is growing evidence that many SNAr reactions, particularly those involving fluoride as a leaving group or phenols as precursors, may proceed through a concerted (cSNAr) mechanism. nih.govstackexchange.comharvard.edu This is especially likely when the ring is not extremely electron-poor or when a good leaving group is present. stackexchange.com This concerted pathway avoids a discrete Meisenheimer intermediate, instead passing through a single transition state. harvard.edu For unactivated fluoroarenes, organic photoredox catalysis can also enable SNAr reactions by generating a radical cation, which dramatically increases the ring's electrophilicity. nih.gov

Oxidative Transformations

The trifluoromethyl (-CF3) group is generally robust and resistant to oxidative degradation due to the strength of the C-F bonds. researchgate.net However, the phenol moiety is susceptible to oxidation. Under certain oxidative conditions, phenols can be converted to quinones.

In the context of trifluoromethylphenols, photolytic degradation is a relevant oxidative transformation. Studies on related compounds like 3-trifluoromethyl-4-nitrophenol (TFM) have shown that photolysis can lead to the formation of trifluoromethylquinone, which subsequently degrades to produce trifluoroacetic acid (TFA). researchgate.netacs.org The reaction mechanism is influenced by pH and the substitution pattern on the aromatic ring. acs.org While hydroxyl radical substitution is often a key oxidative pathway for many organic compounds, it is less favored for highly fluorinated molecules due to the strong electron-withdrawing nature of fluorine atoms. researchgate.net

Reductive Transformations

The reduction of fluorinated phenols can target either the aromatic ring or the trifluoromethyl group. The -CF3 group is highly stable and generally resistant to reduction. However, under specific conditions, reductive defluorination can occur.

Electrochemical studies have shown that the reductive cleavage of C-F bonds in trifluoromethylarenes can proceed via the formation of a radical anion, which then expels a fluoride ion. nih.gov This process can be harnessed using organophotoredox catalysis to achieve a stepwise hydrodefluorination, converting a -CF3 group into a difluoromethyl (-CHF2) group. nih.gov

Another significant transformation is hydrolytic defluorination, which can occur under aqueous, often alkaline, conditions. chemrxiv.org Studies on various trifluoromethylphenols (TFMPs) have demonstrated that they can undergo complete defluorination to form the corresponding hydroxybenzoic acids. chemrxiv.orgresearchgate.netchemrxiv.org Density functional theory calculations suggest this process proceeds via an E1cb mechanism, where deprotonation of the phenol is a crucial first step, followed by β-elimination of fluoride. chemrxiv.org In superacidic media, trifluoromethyl-substituted arenes can be converted to the corresponding carboxylic acids, a process that involves protonation of the fluorine atoms and the formation of benzylic cation intermediates. nih.gov

Annulation Reactions involving Difluoro Quinone Methide

A notable application of the reactivity of phenols bearing a trifluoromethyl group is in the synthesis of chromones through a [4+2] annulation reaction. This transition metal-free method involves the in situ generation of a reactive difluoro quinone methide from a 2-(trifluoromethyl)phenol derivative. acs.orgnih.govacs.org This electrophilic intermediate then readily reacts with 1,3-dicarbonyl compounds in a formal [4+2] cycloaddition. acs.orgacs.org

The proposed mechanism for this transformation begins with the deprotonation of the 1,3-dicarbonyl compound by a base, such as potassium carbonate, to form an enolate. This enolate then acts as a nucleophile, attacking the trifluoromethyl group of the phenol. Subsequent elimination of two fluoride ions leads to the formation of the difluoro quinone methide. The enolate then undergoes a Michael-type addition to the quinone methide, followed by an intramolecular cyclization and dehydration to yield the final chromone product. acs.org

This methodology has been shown to be applicable to a diverse range of substrates and proceeds under mild conditions, highlighting its potential for scalability in the synthesis of biologically relevant 3-acyl chromones. acs.orgnih.govacs.org The versatility of difluoro quinone methides in constructing various molecular frameworks underscores their importance in synthetic organic chemistry. acs.org

Table 1: Synthesis of Chromones via [4+2] Annulation of Difluoro Quinone Methide

| Reactant 1 (Phenol Derivative) | Reactant 2 (1,3-Dicarbonyl Compound) | Base | Solvent | Temperature (°C) | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(Trifluoromethyl)phenol | Acetylacetone | K2CO3 | CH3CN | 80 | 85 | acs.org |

| 4-Chloro-2-(trifluoromethyl)phenol | Dimethyl malonate | K2CO3 | CH3CN | 80 | 78 | acs.org |

| 4-Methyl-2-(trifluoromethyl)phenol | Benzoylacetone | Cs2CO3 | CH3CN | 80 | 92 | acs.org |

Degradation Pathways and Environmental Fate

The environmental fate of this compound is largely dictated by the remarkable stability of its carbon-fluorine bonds. Understanding its degradation pathways is crucial for assessing its persistence and potential environmental impact.

Persistence and Recalcitrance of Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional chemical and thermal stability to organofluorine compounds. nih.govthe-innovation.org This inherent strength is a primary reason for the persistence of polyfluorinated compounds, including this compound, in the environment. the-innovation.orgsemanticscholar.orgnih.gov The high bond dissociation energy of C-F bonds makes them resistant to both chemical and biological degradation processes that readily break down other organic molecules. nih.govthe-innovation.org Consequently, these compounds are often referred to as "persistent chemicals" or "forever chemicals". the-innovation.org While the strength of the C-F bond is a significant factor, the resistance of many polyfluorinated compounds to biodegradation is also attributed to evolutionary factors, as microorganisms have not widely evolved the enzymatic machinery required to efficiently cleave these bonds. semanticscholar.orgnih.gov

Hydroxylation and Hydrolysis Processes

One of the initial and critical steps in the degradation of aromatic compounds in the environment is hydroxylation. chemistryviews.org In the case of fluorinated phenols, this process can be initiated by microorganisms or through abiotic chemical reactions. chemistryviews.orgresearchgate.net Enzymatic hydroxylation, often catalyzed by monooxygenases or dioxygenases, involves the insertion of a hydroxyl group onto the aromatic ring. researchgate.netunesp.br For fluorophenols, this typically occurs at a position ortho to the existing hydroxyl group, leading to the formation of fluorinated catechols. researchgate.net

The hydrolysis of C-F bonds is generally a slow process under environmentally relevant conditions. tandfonline.comcore.ac.uk However, the introduction of hydroxyl groups onto the aromatic ring can activate the molecule for further degradation, potentially leading to the eventual cleavage of C-F bonds. nih.gov For instance, the formation of an ortho-quinone methide intermediate following hydroxylation can facilitate the displacement of a fluoride ion. nih.gov While abiotic hydrolysis of the C-F bonds in this compound is expected to be slow, photochemical degradation can be a more significant pathway for some trifluoromethyl-substituted phenols, leading to the formation of trifluoroacetic acid (TFA). researchgate.net

Aerobic and Anaerobic Biodegradation Studies

The biodegradation of fluorinated aromatic compounds is a complex process that is highly dependent on the specific compound and the environmental conditions.

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of aromatic compounds is typically an oxidation reaction catalyzed by oxygenase enzymes. unesp.brnih.govscispace.com For fluorophenols, this often involves hydroxylation to form fluorocatechols, which can then undergo ring cleavage. researchgate.net The presence of multiple fluorine substituents, as in this compound, can significantly hinder this process. While some microorganisms are capable of degrading mono- and difluorophenols, the trifluoromethyl group adds another layer of recalcitrance. researchgate.net The degradation of the trifluoromethyl group itself is challenging, although some microbial pathways have been shown to proceed via initial oxygenation of the aromatic ring, which can lead to spontaneous defluorination. nih.gov

Anaerobic Biodegradation: The anaerobic degradation of fluorinated aromatic compounds is generally considered to be a slower and less common process than aerobic degradation. researchgate.net Studies on monofluorophenols have shown them to be recalcitrant under various anaerobic conditions, including methanogenic, sulfate-reducing, and iron-reducing conditions. researchgate.net However, some fluorinated benzoates have been shown to be degraded under denitrifying conditions. researchgate.net The degradation of highly chlorinated phenols has been successfully achieved in combined anaerobic-aerobic systems, where the anaerobic phase facilitates dechlorination, followed by aerobic degradation of the resulting less halogenated intermediates. frontiersin.org A similar strategy could potentially be applicable to polyfluorinated phenols, but specific studies on compounds like this compound are lacking.

Transformation Products and Environmental Concerns

The degradation of this compound, whether through biotic or abiotic processes, can lead to the formation of various transformation products, some of which may be of environmental concern.

A significant concern with the degradation of compounds containing a trifluoromethyl group is the potential formation of trifluoroacetic acid (TFA). researchgate.netnih.gov TFA is highly persistent in the environment, as it is resistant to further degradation. nih.gov Photolysis of certain trifluoromethylphenols has been shown to yield TFA. researchgate.net

Theoretical and Computational Studies of 2,3 Difluoro 4 Trifluoromethyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. This approach allows for the reliable prediction of molecular geometries, spectroscopic signatures, and energetic properties.

DFT calculations are highly effective in predicting vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. By analyzing the computed spectra of analogous compounds, the characteristic vibrational modes for 2,3-Difluoro-4-(trifluoromethyl)phenol can be estimated. The vibrational assignments are made by examining the potential energy distribution (PED).

Key predicted vibrational frequencies include:

O-H Vibrations: The hydroxyl group's stretching vibration (νO-H) is highly sensitive to its environment, particularly hydrogen bonding. In a non-interacting state, this mode is expected in the 3600-3700 cm⁻¹ range. The formation of an intramolecular hydrogen bond with the adjacent fluorine atom would cause a red shift (lowering of frequency). The O-H in-plane bending (δO-H) and out-of-plane torsion (γO-H) are also characteristic.

C-F Vibrations: The stretching vibrations of the C-F bonds on the aromatic ring are expected to appear in the 1100-1350 cm⁻¹ region.

CF₃ Vibrations: The trifluoromethyl group has several characteristic modes, including strong symmetric and asymmetric stretching vibrations typically found between 1100 cm⁻¹ and 1300 cm⁻¹.

Aromatic Ring Vibrations: C-C stretching and C-H bending modes of the phenyl ring will also be present.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for this compound based on DFT Analysis of Analogous Compounds

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | ~3650 | Predicted for the free hydroxyl group. This value would decrease upon hydrogen bond formation. |

| C-H Aromatic Stretch | 3050 - 3150 | Typical range for aromatic C-H stretching. |

| C=C Aromatic Stretch | 1450 - 1600 | Multiple bands corresponding to skeletal vibrations of the benzene (B151609) ring. |

| C-F Stretch (Aromatic) | 1100 - 1350 | Strong absorptions characteristic of aryl fluorides. |

| CF₃ Asymmetric & Symmetric Stretch | 1100 - 1300 | Typically very strong IR absorptions, a key spectroscopic marker for the trifluoromethyl group. |

| O-H In-plane Bend | ~1200 | Often coupled with C-O stretching. |

| C-O Stretch | 1200 - 1260 | Influenced by the electron-withdrawing substituents on the ring. |

The conformational landscape of this compound is primarily defined by the orientation of the hydroxyl proton and the rotation of the trifluoromethyl group.

Hydroxyl Group Orientation: Two principal planar conformers are expected, depending on the dihedral angle of the H-O-C-C bond.

Syn-conformer: The hydroxyl hydrogen is oriented towards the fluorine atom at the C3 position. This conformation allows for the formation of an intramolecular hydrogen bond (O-H···F).

Anti-conformer: The hydroxyl hydrogen is oriented away from the C3-fluorine.

Based on studies of 2-halophenols, the syn-conformer, stabilized by the intramolecular hydrogen bond, is predicted to be the global energy minimum. The energy difference between the syn and anti conformers is estimated to be in the range of 2-5 kcal/mol. The rotational barrier for the interconversion between these conformers involves breaking the hydrogen bond and is expected to be slightly higher than this energy difference.

Trifluoromethyl Group Rotation: The rotation of the CF₃ group around the C-C bond also has a rotational barrier. Computational studies on related trifluoromethyl-substituted aromatics suggest this barrier is relatively low, typically in the range of 1-3 kcal/mol, indicating near-free rotation at room temperature. mdpi.com

Table 2: Predicted Energetic Properties of this compound Conformers

| Parameter | Predicted Value (kcal/mol) | Basis of Prediction |

| Relative Energy (Anti vs. Syn) | +2 to +5 | Energy penalty for not forming the intramolecular O-H···F hydrogen bond. acs.org |

| Rotational Barrier (OH group) | ~3 to ~6 | Energy required to rotate from the more stable syn to the anti conformer. mdpi.com |

| Rotational Barrier (CF₃ group) | ~1 to ~3 | Based on calculations for other trifluoromethyl-substituted benzene derivatives. mdpi.com |

The fluorine and trifluoromethyl substituents significantly influence the non-covalent interactions of the molecule.

Intramolecular Hydrogen Bonding: As noted, a key feature is the predicted intramolecular hydrogen bond between the phenolic proton and the ortho-fluorine atom at the C3 position (O-H···F). This type of interaction is observed in 2-fluorophenol and related compounds. rsc.org While weaker than conventional O-H···O bonds, this interaction is strong enough to significantly stabilize the syn-conformation and influence the molecule's spectroscopic and chemical properties. soton.ac.uk

Intermolecular Hydrogen Bonding: In the condensed phase, this compound is expected to form strong intermolecular hydrogen bonds. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to the formation of dimers and larger aggregates (O-H···O). The strong electron-withdrawing nature of the F and CF₃ groups increases the acidity of the phenolic proton, enhancing its capacity as a hydrogen bond donor. soton.ac.uk

Molecular Modeling and Simulation

Molecular modeling techniques extend beyond static DFT calculations to predict reactivity and dynamic behavior.

Computational methods can be used to model potential reaction pathways and calculate the associated activation energy barriers.

Electrophilic Aromatic Substitution: The F and CF₃ groups are deactivating for electrophilic aromatic substitution due to their inductive electron-withdrawing effects. mdpi.com The hydroxyl group is strongly activating; however, the cumulative deactivating effect of the three other substituents would make the ring much less reactive towards electrophiles than phenol (B47542) itself. Computational modeling of this reaction pathway would likely show a high activation energy barrier.

Analysis of the molecule's electronic structure provides insight into its reactivity and physical properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the oxygen atom and the aromatic ring, characteristic of phenols. The LUMO is predicted to be distributed over the aromatic ring, with significant contributions from the electron-deficient regions influenced by the trifluoromethyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; the presence of the CF₃ group is expected to lower the energy of the LUMO, resulting in a moderate energy gap. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this molecule, the most negative potential (red/yellow) is expected to be localized on the phenolic oxygen atom, making it the primary site for protonation and hydrogen bond acceptance. The most positive potential (blue) would be on the hydroxyl hydrogen, confirming its high acidity. The fluorine atoms and the area around the trifluoromethyl group would also exhibit regions of modified potential, influencing intermolecular interactions. als-journal.com

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Rationale from Analog Studies |

| HOMO Energy | Relatively low for a phenol | Electron-withdrawing groups stabilize the HOMO. |

| LUMO Energy | Significantly lowered | The powerful electron-withdrawing CF₃ group stabilizes the LUMO. nih.gov |

| HOMO-LUMO Gap | Moderate | Expected to be smaller than in simple phenols but indicative of a chemically stable molecule. |

| Dipole Moment | Significant | The C-F, C-O, O-H, and C-CF₃ bonds all have strong bond dipoles, leading to a large net dipole moment. |

| MEP Minimum | Localized on the phenolic oxygen atom | Typical for phenols, indicating the site of basicity and H-bond acceptance. als-journal.com |

| MEP Maximum | Localized on the hydroxyl hydrogen atom | Indicates high acidity and the primary site for H-bond donation. als-journal.com |

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a molecule with a specific physicochemical property. These models are invaluable in chemical and pharmaceutical research for predicting the characteristics of novel compounds without the need for time-consuming and costly experimental synthesis and measurement. For this compound, while specific, dedicated QSPR models are not extensively documented in publicly available literature, its key properties can be estimated using well-established computational chemistry and predictive modeling techniques that are frequently applied to substituted phenols.

Predicting Acidity (pKa) and Lipophilicity (logD)

The acidity (pKa) and lipophilicity (logD) of a molecule are critical parameters that influence its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). Computational methods offer a robust framework for estimating these values for compounds like this compound.

Acidity (pKa) Prediction

The pKa of a phenol is heavily influenced by the electronic effects of its substituents. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group on this compound is expected to significantly increase its acidity (i.e., lower its pKa) compared to unsubstituted phenol.

Computational pKa prediction for phenols is a well-developed field. nih.govcell.comnih.gov High-accuracy predictions are often achieved by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment. nih.gov These methods typically employ quantum chemical calculations, such as Density Functional Theory (DFT), combined with a solvation model to account for the effects of water. cell.comchemicalbook.comsigmaaldrich.com Various functionals (e.g., B3LYP, M06-2X) and basis sets are used, and implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are common choices. nih.govnih.gov By establishing a linear correlation between the calculated ΔG values and experimental pKa values for a training set of known phenols, a predictive model can be generated. nih.gov Such models have demonstrated high accuracy, with mean absolute errors often below 0.3 pKa units. chemicalbook.comsigmaaldrich.com

Lipophilicity (logP and logD) Prediction

Lipophilicity is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent, typically octanol and water. It is commonly expressed as logP (the partition coefficient for the neutral form of the molecule) or logD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms).

Numerous computational methods exist for predicting logP. These range from fragment-based approaches, which sum the contributions of individual molecular fragments, to property-based methods that use calculated molecular descriptors. The XLogP3 algorithm is a well-known atom-based method that provides reliable predictions. nih.gov More advanced techniques use machine learning or graph neural networks to predict lipophilicity with increasing accuracy.

The distribution coefficient (logD) is dependent on both logP and pKa and can be calculated for an acidic compound like a phenol. The relationship allows for the prediction of logD at a given pH, which is particularly relevant for physiological conditions (e.g., pH 7.4).

The following table summarizes the computational approaches that can be used to predict the pKa and lipophilicity of this compound.

| Property | Computational Method | Key Components | Predicted Parameter |

| Acidity | Quantum Chemistry / QSPR | DFT (e.g., B3LYP, M06-2X), Solvation Model (e.g., PCM, SMD), Correlation with experimental data for related phenols | pKa |

| Lipophilicity | Partition Coefficient Prediction | Atom/Fragment-based methods (e.g., XLogP3), Machine Learning Models, Graph Neural Networks | logP |

| pH-Dependent Lipophilicity | Calculation from logP and pKa | Uses predicted logP and pKa values | logD |

Correlation with Biological Activity (if applicable)

While no specific Quantitative Structure-Activity Relationship (QSAR) studies correlating the structure of this compound with a particular biological activity have been found, the principles of QSAR provide a clear framework for how such a correlation could be developed. QSAR models are statistical or machine learning-based models that link variations in the chemical structure of a series of compounds to differences in their biological activity.

To build a QSAR model for a series of compounds including this compound, the following steps would be necessary:

Data Set Assembly: A series of structurally related phenols with experimentally measured biological activity (e.g., enzyme inhibition, antimicrobial activity, toxicity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include constitutional, topological, electronic, and quantum chemical descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that finds the best correlation between the descriptors and the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For phenolic compounds, QSAR models have been successfully developed to predict activities such as toxicity and antimicrobial effects. The descriptors in these models often relate to hydrophobicity (logP), electronic properties (like Hammett constants or calculated atomic charges), and steric parameters. Given its high degree of halogenation, a QSAR model for this compound and its analogs would likely find descriptors related to its electronic and lipophilic character to be highly significant.

The table below outlines the components of a hypothetical QSAR study for this class of compounds.

| Component | Description | Example |

| Biological Endpoint | The activity to be predicted. | Minimum Inhibitory Concentration (MIC) against a bacterial strain, IC50 for enzyme inhibition, or LC50 for toxicity. |

| Molecular Descriptors | Numerical values representing the chemical structure. | Lipophilicity (logP), Molar Refractivity (MR), Dipole Moment, HOMO/LUMO energies, Topological Polar Surface Area (TPSA). |

| Statistical Method | The algorithm used to create the correlation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM), Artificial Neural Network (ANN). |

| Validation Metrics | Statistics used to assess the model's quality. | R² (Coefficient of determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error). |

Such a model, once validated, could be used to predict the activity of newly designed analogs, thereby guiding synthetic efforts toward more potent or desirable compounds.

Applications and Advanced Materials Research Involving 2,3 Difluoro 4 Trifluoromethyl Phenol

Role as a Synthetic Intermediate in Specialty Chemicals

Due to its distinct chemical structure, 2,3-Difluoro-4-(trifluoromethyl)phenol serves as a crucial intermediate in the synthesis of complex molecules. It is recognized as a useful scaffold for producing research chemicals and other specialty chemicals. biosynth.com Its utility stems from the combined effects of the electron-withdrawing trifluoromethyl group and the fluorine atoms on the aromatic ring, which influence the reactivity of the phenolic hydroxyl group and the ring itself.

Precursor for Pharmaceuticals

This compound is utilized as a reactant in chemical processes to generate fine chemicals, including those for the pharmaceutical sector. biosynth.com The incorporation of fluorine and trifluoromethyl groups into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. While specific drug examples derived directly from this phenol (B47542) are not detailed in public literature, its availability for pharmaceutical testing underscores its role as a precursor in drug discovery and development pipelines. biosynth.com

Intermediate in Agrochemicals

Similar to its role in pharmaceuticals, the structural motifs present in this compound are relevant to the agrochemical industry. Fluorinated compounds are frequently used in the design of modern herbicides, fungicides, and insecticides to improve their efficacy and environmental profile. Analogous compounds, such as 4-fluoro-3-trifluoromethylphenol, are explicitly cited as important intermediates for agricultural chemicals, suggesting a similar potential for this compound. chemimpex.comgoogle.com

Building Block for Advanced Materials

The unique electronic and physical properties conferred by fluorine substitution make this phenol a valuable building block for advanced materials. biosynth.com Closely related fluorophenols are used in creating specialized polymers and coatings that exhibit enhanced thermal stability and chemical resistance. chemimpex.com The high electronegativity of fluorine can lead to materials with distinct surface properties, dielectric constants, and optical characteristics.

Development of Fluoroaryl Ethers

Fluoroaryl ethers are a significant class of compounds found in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org The synthesis of these ethers often involves the reaction of a phenol with a suitable electrophile. This compound can serve as the nucleophilic phenol component in these reactions.

Several methods exist for the synthesis of aryl ethers from phenols. nih.govbeilstein-journals.org For instance, the formation of aryl difluoromethyl ethers can be achieved by reacting phenols with reagents like difluoromethyltriflate (HCF2OTf), which acts as a source of difluorocarbene. nih.gov This process is notable for its mild conditions and tolerance of various functional groups, making it suitable for complex molecules. nih.gov Similarly, aryl trifluoromethyl ethers can be synthesized from phenols through multi-step processes that may involve chlorination/fluorination sequences or the use of specialized CF3-transfer agents. nih.gov Given its phenolic hydroxyl group, this compound is a viable substrate for these synthetic routes to produce highly functionalized fluoroaryl ethers.

Novel Applications of Fluorinated Compounds

The unique properties of fluorinated organic molecules are being leveraged for novel applications beyond traditional fields. One such emerging area is the development of highly sensitive chemical sensors.

Gas Sensing Materials

Research has demonstrated that incorporating fluorinated functional groups into sensor materials can significantly enhance their performance. rsc.orgnih.gov A notable example involves the use of a structurally related compound, 4-(trifluoromethyl)phenol (B195918), to create a highly sensitive hydrogen sulfide (B99878) (H₂S) gas sensor. rsc.org In this work, a 4-trifluoromethylphenoxy group was attached to a cobalt phthalocyanine (B1677752) molecule, which was then hybridized with reduced graphene oxide (rGO). rsc.org

The resulting material, 4-cF₃poPcCo/rGO, exhibited excellent ppb-level H₂S detection at room temperature. The electron-withdrawing nature of the trifluoromethyl group was credited with increasing the charge carriers (holes) in the sensing material, thereby improving its response. rsc.org Research has also been conducted on polysiloxanes containing 2,3-difluoro-4-hydroxyphenoxy groups for use as chemosensitive coatings in sensors. nih.gov The study found that the fluorine-activated hydroxyl groups created a material with high affinity and selectivity towards hydrogen bond bases, making it a promising candidate for sensor applications. nih.gov

| Parameter | Value |

|---|---|

| Target Gas | Hydrogen Sulfide (H₂S) |

| Response to 1 ppm H₂S | 46.58% |

| Lower Detection Limit | 11.6 ppb |

| Response Time (1 ppm H₂S) | 600 s |

| Recovery Time (1 ppm H₂S) | 50 s |

This research highlights the potential of using fluorinated phenols, including this compound, as building blocks for designing next-generation gas sensing materials with superior sensitivity and selectivity. rsc.orgnih.gov

Organic Light-Emitting Devices (OLEDs)

A thorough review of current scientific literature does not reveal direct applications of this compound or its immediate derivatives in the fabrication of Organic Light-Emitting Devices (OLEDs). While fluorinated and trifluoromethyl-containing compounds are broadly utilized in the design of materials for various layers within OLEDs—such as emissive layers, host materials, and charge-transporting layers—to enhance device efficiency, stability, and color purity, specific research detailing the incorporation of this compound into these devices is not presently available. The development of novel materials for OLEDs is an active area of research, and the potential utility of derivatives of this compound remains a possibility for future exploration.

Imaging Probes (e.g., ¹⁸F-PET Imaging)

The field of medical imaging, particularly Positron Emission Tomography (PET), represents a significant area where derivatives of this compound hold considerable promise. The presence of a phenolic hydroxyl group and a trifluoromethyl group on the aromatic ring makes this compound a versatile precursor for the synthesis of ¹⁸F-labeled imaging probes.

PET is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify physiological processes in the body. The favorable nuclear properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it an ideal radionuclide for PET imaging.

The chemical structure of this compound offers several strategic advantages for the development of ¹⁸F-PET probes. The phenolic -OH group can serve as a reactive handle for the introduction of the ¹⁸F isotope through nucleophilic substitution reactions. This is a common and well-established method for radiolabeling, where the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by [¹⁸F]fluoride.

Furthermore, the trifluoromethyl (CF₃) group is a common motif in many pharmaceuticals and bioactive molecules. Its inclusion in a PET probe can enhance metabolic stability and improve binding affinity to biological targets. Research into ¹⁸F-labeled small molecules for PET imaging of specific biological targets, such as receptors or enzymes in the brain, is an area of intense investigation. For instance, novel ¹⁸F-labeled probes are being developed for imaging mesenchymal epithelial transition factor (c-Met) expression in gliomas.

While no specific ¹⁸F-PET probe derived directly from this compound has been prominently featured in published literature, the fundamental chemistry for its use as a precursor is well-established. The development of new radiolabeling methodologies continues to expand the toolkit for creating novel PET tracers, and the structural features of this compound make it a strong candidate for future development in this area.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₇H₃F₅O | 210.09 | Not available | Not available |

| 2,3-Difluorophenol | C₆H₄F₂O | 130.09 | 54 °C at 25 mmHg | 39-42 |

| 4-Fluoro-2-(trifluoromethyl)phenol | C₇H₄F₄O | 180.10 | Not available | Not available |

| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | C₇HF₇O | 234.07 | 163-164 | Not available |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The efficient and selective synthesis of polyfluorinated aromatic compounds is a cornerstone of organofluorine chemistry. While established methods for the introduction of fluorine and trifluoromethyl groups exist, the development of more efficient, sustainable, and versatile synthetic routes is a constant pursuit. For a molecule like 2,3-Difluoro-4-(trifluoromethyl)phenol, future research will likely focus on overcoming the challenges associated with controlling regioselectivity in polysubstituted aromatic systems.

Emerging trends in organofluorine synthesis that could be applied to this compound include:

Late-Stage Fluorination: The ability to introduce fluorine atoms at a late stage of a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. Future research could explore the application of modern electrophilic fluorinating reagents, such as those based on N-F chemistry, to introduce the two fluorine atoms onto a pre-existing 4-(trifluoromethyl)phenol (B195918) scaffold. wikipedia.org The challenge will lie in achieving the desired 2,3-difluoro substitution pattern over other possible isomers.

Catalytic Methods: The use of transition metal catalysis has revolutionized the synthesis of fluorinated compounds. acs.org Future pathways could involve the development of novel catalytic systems, potentially using palladium, copper, or other transition metals, to facilitate the controlled difluorination of a suitable precursor.

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control, particularly for energetic fluorination reactions. rsc.org The development of a continuous flow synthesis for this compound could enable safer and more efficient production.

Green Synthetic Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. benthamdirect.comtandfonline.comresearchgate.net This includes the use of greener solvents, catalysts, and reagents, as well as processes that minimize waste generation. benthamdirect.comtandfonline.comresearchgate.net Research into enzymatic or biocatalytic methods for fluorination, while still in its early stages, represents a long-term goal for sustainable synthesis. numberanalytics.com

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Late-Stage Electrophilic Fluorination | Rapid access to analogues, suitable for library synthesis. | Regioselectivity control, harsh reagents. |

| Transition Metal Catalysis | High efficiency and selectivity, milder reaction conditions. | Catalyst development, precursor availability. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of reaction parameters. |

| Green and Sustainable Methods | Reduced environmental impact, improved safety. | Development of efficient and selective "green" reagents and catalysts. |

Advanced Spectroscopic Techniques for In-situ Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization and scale-up. In-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are invaluable tools in this regard. For the synthesis of this compound, the application of advanced spectroscopic methods could provide critical insights.

Future research in this area could involve:

In-situ NMR Spectroscopy: ¹⁹F NMR is a particularly powerful technique for monitoring fluorination reactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. numberanalytics.com Real-time ¹⁹F NMR could be used to track the formation of intermediates and the final product, providing valuable kinetic data.

In-situ IR and Raman Spectroscopy: Vibrational spectroscopy techniques such as FTIR and Raman can monitor changes in functional groups during a reaction, providing complementary information to NMR. These techniques are well-suited for integration into flow reactors.

Mass Spectrometry-Based Techniques: The use of online mass spectrometry, such as reaction monitoring with electrospray ionization mass spectrometry (ESI-MS), can provide rapid and sensitive detection of reactants, intermediates, and products. numberanalytics.com High-resolution mass spectrometry can aid in the identification of unknown byproducts. numberanalytics.com

| Spectroscopic Technique | Information Gained | Potential Application in Synthesis |

| In-situ ¹⁹F NMR | Quantitative analysis of fluorine-containing species, kinetic data. | Optimization of reaction conditions, mechanistic studies. |

| In-situ FTIR/Raman | Real-time monitoring of functional group transformations. | Endpoint determination, process control in flow chemistry. |

| Online Mass Spectrometry | Sensitive detection of reaction components and intermediates. | Reaction profiling, byproduct identification. |

Deeper Mechanistic Understanding of Complex Reactions

The precise arrangement of substituents in this compound suggests that its synthesis and subsequent reactions could involve complex mechanistic pathways. A deeper understanding of these mechanisms is essential for improving existing methods and designing new transformations.

Key areas for future mechanistic investigation include:

Electrophilic Aromatic Substitution (SEAr): For syntheses involving electrophilic fluorination, a detailed study of the directing effects of the hydroxyl and trifluoromethyl groups, as well as the already present fluorine atoms, would be crucial for controlling the regioselectivity. researchgate.net The mechanism could proceed through a traditional SNAr pathway or involve single-electron transfer (SET) processes. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): In reactions where the phenol (B47542) is used as a nucleophile, understanding the influence of the fluorine and trifluoromethyl groups on the nucleophilicity of the phenoxide and the reactivity of the aromatic ring is important.

Photochemical and Electrochemical Reactions: As photochemical and electrochemical methods for fluorination gain prominence, understanding the underlying mechanisms of these reactions when applied to substrates like substituted phenols will be critical for their successful implementation. numberanalytics.com

Computational Design and Prediction of Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. nih.gov For this compound, computational methods can provide valuable insights that complement experimental studies.

Future research directions in this area include:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular geometry, spectroscopic signatures (NMR, IR), and thermochemical data. imist.ma Such calculations can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structure and stability.

Prediction of Reactivity: Computational models can be used to predict the reactivity of this compound in various reactions. This includes calculating reaction barriers to predict the feasibility of different synthetic pathways and identifying the most likely sites for electrophilic or nucleophilic attack.

Design of Novel Catalysts: For catalytic syntheses, computational methods can be employed to design catalysts with improved activity and selectivity for the desired fluorination reactions.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of molecular properties (geometry, spectra). | Validation of experimental data, structural insights. |

| Reaction Pathway Modeling | Prediction of reaction barriers and transition states. | Mechanistic elucidation, prediction of product distribution. |

| Catalyst Design | In-silico screening of potential catalysts. | Identification of promising catalysts for synthesis. |

Sustainable Synthesis and Environmental Impact Mitigation

The increasing prevalence of organofluorine compounds in the environment has raised concerns about their persistence, bioaccumulation, and potential toxicity. rsc.org Therefore, a crucial aspect of future research on this compound will be the development of sustainable synthetic processes and the assessment of its environmental impact.

Key areas of focus will be:

Green Chemistry Principles: The application of the twelve principles of green chemistry to the synthesis of this compound will be paramount. rsc.org This includes maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency.

Biodegradability and Environmental Fate: Studies on the environmental fate of this compound will be necessary to understand its persistence and potential degradation pathways. Research on trifluoromethylphenols has shown that they can be environmental contaminants and precursors to persistent pollutants like trifluoroacetic acid (TFA). rsc.orgrsc.org Understanding the specific degradation pathways of this difluoro-substituted analogue will be critical. rsc.orgrsc.org The potential for microbial degradation of such polyfluorinated compounds is an area of growing interest. mdpi.com

Toxicity Assessment: A thorough evaluation of the toxicological profile of this compound will be essential to assess its potential risks to human health and the environment.

Q & A

How can researchers optimize the synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenol to achieve high purity (>99%)?

Answer:

Synthetic optimization involves selecting appropriate precursors and reaction conditions. For example, one method uses 2,3-difluoro-4’-(4-propylcyclohexyl)-[1,1’-biphenyl]-4-ol as a starting material, with potassium carbonate and acetone under reflux. Purification via flash chromatography and ethanol recrystallization yields a purity of 99.6% (confirmed by HPLC, C18 column, 230/265 nm) . Key factors include:

- Reagent stoichiometry : Excess potassium carbonate ensures complete deprotonation.

- Temperature control : Reflux conditions improve reaction kinetics.

- Crystallization solvent : Ethanol enhances crystal lattice formation, minimizing impurities.

What analytical techniques are critical for resolving structural ambiguities in fluorinated phenolic derivatives?

Answer:

Combined spectroscopic and chromatographic methods are essential:

- ¹H/¹³C NMR : For example, This compound derivatives exhibit distinct coupling patterns (e.g., J = 8.5–16.2 Hz for aromatic fluorines) and chemical shifts (δ 6.7–7.4 ppm for phenolic protons) .

- LCMS : Monitors molecular ion peaks (e.g., m/z 791 [M+H]⁺) and fragmentation patterns to confirm intermediates .

- HPLC retention times : Consistent retention under standardized conditions (e.g., 1.19 minutes, C18 column) validates purity .

How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

The Hammett substituent constants (σₚ values) predict electronic effects:

- Ortho/para-fluorine (σₚ ≈ 0.15–0.23) and trifluoromethyl (σₚ ≈ 0.54) groups act as strong electron-withdrawing moieties, activating the ring toward nucleophilic attack.

- Resonance and inductive effects lower electron density at the reactive site, favoring substitution at positions meta to the trifluoromethyl group .

Experimental validation : Kinetic studies comparing reaction rates with non-fluorinated analogs are recommended.

What safety protocols are critical when handling this compound due to its thermal decomposition products?

Answer:

- PPE : Respirators (for HF vapor), nitrile gloves, and safety goggles are mandatory .

- Thermal stability : Decomposition above 200°C releases highly toxic HF gas and halogenated compounds. Use dry powder or CO₂ extinguishers for fires .

- Ventilation : Closed-system reactors with local exhaust minimize exposure to volatile byproducts .

How can researchers design multi-step synthetic routes incorporating this compound as a key intermediate?

Answer:

A patent-derived strategy involves:

Functionalization : Etherification with morpholinoethoxy groups under nitrogen atmosphere .

Coupling : Amide bond formation using trioxatriphosphane reagents, yielding spirocyclic intermediates (e.g., LCMS m/z 757 [M+H]⁺) .

Purification : Silica gel chromatography (ethyl acetate/methanol gradient) achieves >90% yield .

Key considerations :

- Protect phenolic -OH groups during coupling steps to prevent side reactions.

- Monitor reaction progress via TLC or inline LCMS.

What computational methods are suitable for predicting the physicochemical properties of fluorinated phenolic compounds?

Answer:

- LogP calculations : Software like MarvinSuite estimates hydrophobicity (logP ≈ 3.2 for this compound), critical for bioavailability studies.

- DFT simulations : Models electrostatic potential surfaces to identify reactive sites for electrophilic attack .

- InChI descriptors : Standardized representations (e.g.,

InChI=1S/C8H3F5O2/...) enable database interoperability .

How do steric effects from the trifluoromethyl group impact regioselectivity in cross-coupling reactions?

Answer:

The bulky -CF₃ group directs reactions to less hindered positions:

- Buchwald-Hartwig amination : Prefers para positions due to steric hindrance at ortho sites.

- Suzuki coupling : Electron-withdrawing -CF₃ enhances oxidative addition rates but limits transmetallation at crowded sites.

Case study : Coupling with biphenyl boronic acids yields >80% para-substituted products .

What are the challenges in interpreting NMR spectra of polyfluorinated aromatic compounds?

Answer:

- ¹⁹F NMR complexity : Multiple coupling partners (e.g., JFF = 20–50 Hz, JFH = 8–12 Hz) create overlapping multiplets.

- Decoupling techniques : Use broadband ¹⁹F decoupling during ¹H NMR acquisition to simplify aromatic regions .

- Reference standards : Compare shifts with mono-fluorinated analogs to assign signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.